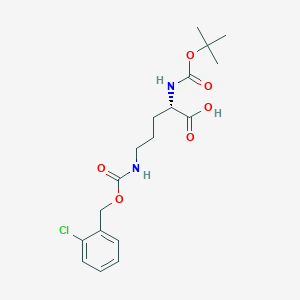

Boc-Orn(2-Cl-Z)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

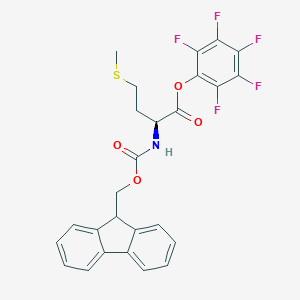

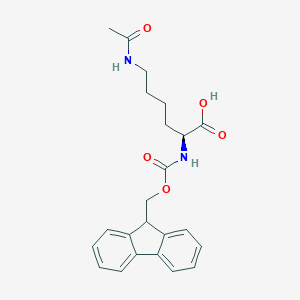

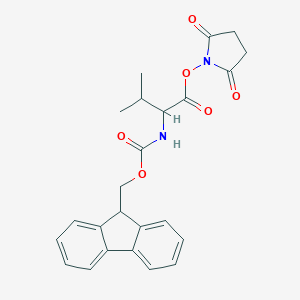

Boc-Orn(2-Cl-Z)-OH is used in peptide synthesis .Molecular Structure Analysis

The molecular weight of this compound is 400.85 . The SMILES string representation of its structure isCC(C)(C)OC(=O)NC@@HOCc1ccccc1Cl)C(O)=O . Physical and Chemical Properties Analysis

This compound has a melting point of 114-118 °C . Its optical activity is [α]20/D −2.8±0.5°, c = 1% in acetic acid . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

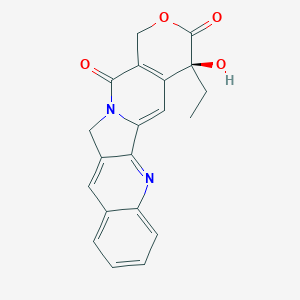

Cancer Cell Death Induction

A study by Girasolo et al. (2017) synthesized a triphenyltin(IV) compound with N-tert-butoxycarbonyl-l-ornithine, demonstrating its ability to induce cancer cell death through a p53-dependent activation of the mitochondrial pathway of apoptosis. This compound inhibited the growth of various human tumor cell lines, including hepatocarcinoma, mammary cancer, and colorectal carcinoma, at very low micromolar concentrations, showcasing its potential as a therapeutic agent in cancer treatment (Girasolo et al., 2017).

Photocatalysis

The construction of a 2D/2D Bi2O2CO3/Bi4O5Br2 heterostructure as a direct Z-scheme photocatalyst by Zhu et al. (2019) highlights the use of modified Boc-Orn(2-Cl-Z)-OH compounds in enhancing photocatalytic activity for NOx removal. This development underscores the importance of these compounds in environmental remediation through the effective degradation of pollutants under light illumination (Zhu et al., 2019).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O6/c1-18(2,3)27-17(25)21-14(15(22)23)9-6-10-20-16(24)26-11-12-7-4-5-8-13(12)19/h4-5,7-8,14H,6,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWSQCSRXFQXKJ-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428477 |

Source

|

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118554-00-0 |

Source

|

| Record name | Boc-Orn(2-Cl-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.